9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
CAS No.: 2126159-81-5
Cat. No.: VC4891867
Molecular Formula: C15H22N2O
Molecular Weight: 246.354
* For research use only. Not for human or veterinary use.
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane - 2126159-81-5](/images/structure/VC4891867.png)
Specification
CAS No. | 2126159-81-5 |
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Molecular Formula | C15H22N2O |
Molecular Weight | 246.354 |
IUPAC Name | 9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
Standard InChI | InChI=1S/C15H22N2O/c1-13-9-17(10-14-5-3-2-4-6-14)12-15(18-13)7-8-16-11-15/h2-6,13,16H,7-12H2,1H3 |
Standard InChI Key | QEFGLKSVHNKOKI-UHFFFAOYSA-N |
SMILES | CC1CN(CC2(O1)CCNC2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, reflects its spirocyclic architecture. The core structure consists of two fused rings: a six-membered 1-oxa-4-azacyclohexane (oxygen and nitrogen-containing ring) and a five-membered piperidine ring, connected at the spiro carbon (position 6/4). Key substituents include:
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A benzyl group at position 9, contributing aromaticity and lipophilicity.
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A methyl group at position 7, influencing steric and electronic properties.
The molecular formula is C₁₅H₂₂N₂O, with a molecular weight of 246.35 g/mol . The spiro junction imposes conformational rigidity, which can enhance binding specificity in biological systems .
Synthesis and Structural Elaboration
Synthetic Routes
The synthesis of 9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane involves multi-step strategies, often leveraging cyclization and alkylation reactions. A representative pathway includes:
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Formation of the oxazine ring: Reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions to generate the 6-oxa-2-azaspiro[4.5]decane core.
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Introduction of the benzyl group: Alkylation at position 9 using benzyl bromide or chloride in the presence of a base such as potassium carbonate .
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Methylation at position 7: Employing methyl iodide or dimethyl sulfate under nucleophilic conditions .
Key intermediates, such as tert-butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate, are often used to protect reactive amines during synthesis .
Optimization Challenges
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Stereochemical control: The spiro center can lead to diastereomer formation, requiring chiral chromatography or asymmetric catalysis for resolution .
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Yield improvement: Scalable methods, such as continuous flow photoredox catalysis, have been explored to enhance efficiency .
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₅H₂₂N₂O |
Molecular Weight | 246.35 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |
LogP (Partition Coefficient) | Estimated ~2.1 (indicating moderate lipophilicity) |
The benzyl group enhances membrane permeability, while the oxa-diaza system facilitates hydrogen bonding with biological targets .
Pharmacological and Industrial Applications
Material Science Applications
The rigid spiro framework is exploited in:
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Coordination polymers: As ligands for metal-organic frameworks (MOFs) .
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Chiral catalysts: Asymmetric induction in enantioselective reactions .
Hazard Statement | Precautionary Measure |
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H302: Harmful if swallowed | Avoid ingestion; use PPE |
H318: Causes eye damage | Wear safety goggles |
H315: Skin irritation | Use gloves and protective clothing |
Proper disposal methods (e.g., incineration) are recommended to mitigate environmental persistence .
Analytical Characterization
Spectroscopic Data
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NMR:
Chromatographic Methods
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